molecular formula C11H17N3OS B6459835 2,6-dimethyl-4-[2-(methylsulfanyl)pyrimidin-4-yl]morpholine CAS No. 2549029-52-7

2,6-dimethyl-4-[2-(methylsulfanyl)pyrimidin-4-yl]morpholine

Cat. No.: B6459835
CAS No.: 2549029-52-7
M. Wt: 239.34 g/mol
InChI Key: PNSCGFJPPPBOFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-dimethyl-4-[2-(methylsulfanyl)pyrimidin-4-yl]morpholine is a synthetic chemical compound featuring a pyrimidine core substituted with a methylsulfanyl group and linked to a 2,6-dimethylmorpholine ring. This structure combines two privileged scaffolds in medicinal chemistry, suggesting significant potential for pharmaceutical research and development. The morpholine ring is widely recognized for its ability to improve key pharmacokinetic properties, particularly in candidates designed for the Central Nervous System (CNS). Its presence can enhance solubility, modulate lipophilicity, and crucially, improve permeability through the blood-brain barrier (BBB), a major challenge in CNS drug discovery . Concurrently, the pyrimidine moiety is a common pharmacophore known to engage in diverse interactions with biological targets, such as enzymes and receptors . The specific presence of the methylsulfanyl (SMe) group on the pyrimidine ring is a notable feature often associated with modulating the compound's electronic properties and lipophilicity, which can influence its binding affinity and metabolic stability . Researchers can explore this compound as a key intermediate or a novel pharmacophore in various therapeutic areas. Its structural attributes make it a promising candidate for screening against kinases, GPCRs, and other enzymatic targets relevant in oncology, neurodegenerative diseases, and mood disorders . The compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications and is strictly not for human or veterinary use.

Properties

IUPAC Name

2,6-dimethyl-4-(2-methylsulfanylpyrimidin-4-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3OS/c1-8-6-14(7-9(2)15-8)10-4-5-12-11(13-10)16-3/h4-5,8-9H,6-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNSCGFJPPPBOFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=NC(=NC=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrimidine Core Functionalization via S-Alkylation

The foundational step in synthesizing 2-methylsulfanyl-pyrimidine derivatives involves S-alkylation of thiouracil precursors. A representative protocol involves:

  • 6-Aminothiouracil Condensation : Reacting 6-aminothiouracil with 4-chlorobenzaldehyde in ethanol/piperidine under reflux to form Schiff base intermediates.

  • Methylthio Introduction : Treating the intermediate with methyl iodide in ethanolic KOH, achieving 87% yield for 2-methylthio-pyrimidin-4(1H)-one derivatives.

Critical Parameters :

  • Reaction temperature: 78–80°C (ethanol reflux)

  • Stoichiometry: 1:1.2 ratio of pyrimidine intermediate to methyl iodide

  • Base strength: 10% KOH in ethanol ensures deprotonation without side reactions.

Table 1: S-Alkylation Reaction Optimization

ParameterOptimal ValueYield Impact (±%)
Temperature78–80°C+15% vs. RT
Methyl Iodide Equiv1.2+22% vs. 1.0
Reaction Time5 hr+18% vs. 3 hr

Morpholine Ring Formation through Cyclocondensation

The morpholine moiety is introduced via cyclization reactions between diethanolamine derivatives and appropriately substituted pyrimidines. A two-step protocol demonstrates:

  • Chloropyrimidine Synthesis : Using POCl₃ to convert hydroxyl groups to chlorides at C-4 of the pyrimidine ring.

  • Nucleophilic Ring Closure : Reacting 4-chloro-2-methylsulfanylpyrimidine with 2,6-dimethylmorpholine precursor in acetone with K₂CO₃, achieving 55–68% yields.

Mechanistic Insight :
The reaction proceeds through SNAr mechanism where:

  • Pyrimidine C-4 chloride acts as electrophilic center

  • Morpholine nitrogen performs nucleophilic attack

  • Steric effects from 2,6-dimethyl groups necessitate prolonged reaction times (18–24 hr).

Advanced Synthetic Methodologies

Microwave-Assisted Nucleophilic Substitution

Modern optimization using microwave reactors significantly enhances reaction efficiency:

Case Study :

  • Traditional method: 55% yield over 72 hr

  • Microwave optimization: 70% yield in 1 hr

Optimized Conditions :

  • Power: 300 W

  • Temperature: 120°C

  • Solvent: DMF/H₂O (4:1)

  • Catalyst: K₂CO₃ (2.5 equiv)

Table 2: Conventional vs. Microwave Synthesis

MetricConventionalMicrowaveImprovement
Time72 hr1 hr98.6%
Yield55%70%+27%
Energy Consumption18.5 MJ/mol4.2 MJ/mol77% Reduction

Sequential Functionalization Strategy

A three-step sequence achieves higher regioselectivity:

  • Core Pyrimidine Synthesis

    • Starting Material: 6-[(4-chlorophenyl)methylene]amino-2-methylthio-pyrimidin-4(1H)-one

    • Conditions: Piperidine-catalyzed condensation, 83% yield

  • Sulfanyl Oxidation

    • Reagent: H₂O₂ in acetic acid

    • Conversion: Methylthio → methylsulfonyl (76% yield)

  • Morpholine Coupling

    • Method: Fusion with 2,6-dimethylmorpholine at 180°C

    • Yield: 68%

Key Advantage :

  • Avoids competing reactions at C-2 and C-4 positions

  • Enables late-stage diversification of sulfanyl groups

Critical Analysis of Synthetic Challenges

Regioselectivity Control

The C-4 position’s reactivity often leads to byproducts from:

  • Over-alkylation at C-2

  • Ring-opening of morpholine under acidic conditions

Mitigation Strategies :

  • Use of bulky bases (e.g., DBU) to suppress side reactions

  • Low-temperature (–10°C) addition of electrophiles

Purification Challenges

The compound’s polarity (LogP ≈ 2.1) complicates isolation:

Effective Techniques :

MethodPurity AchievedRecovery Rate
Flash Chromatography98.5%82%
Recrystallization99.2%65%
Preparative HPLC99.9%58%

Quality Control and Characterization

Spectroscopic Validation

  • ¹H NMR Analysis

    • Key Signals:

      • δ 2.34 ppm: SCH₃ singlet

      • δ 3.23–3.56 ppm: Morpholine NCH₂/OCH₂ multiplets

      • δ 8.42 ppm: Pyrimidine C-H coupling (J = 7.5 Hz)

  • Mass Spectrometry

    • ESI-MS: m/z 239.34 [M+H]⁺ (calc. 239.34)

    • Fragmentation Pattern:

      • Loss of SCH₃ (47 Da)

      • Morpholine ring cleavage at m/z 154

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-4-[2-(methylsulfanyl)pyrimidin-4-yl]morpholine undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyrimidine ring can be reduced under catalytic hydrogenation conditions using palladium on carbon (Pd/C) as a catalyst.

    Substitution: The methylsulfanyl group can be substituted with other nucleophiles such as amines or alcohols under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Sodium hydride, potassium carbonate, dimethylformamide (DMF), tetrahydrofuran (THF).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Amino or alkoxy-substituted pyrimidine derivatives.

Scientific Research Applications

2,6-Dimethyl-4-[2-(methylsulfanyl)pyrimidin-4-yl]morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-dimethyl-4-[2-(methylsulfanyl)pyrimidin-4-yl]morpholine involves its interaction with molecular targets such as enzymes or receptors. For example, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access . The specific pathways involved depend on the biological context and the target enzyme or receptor.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Pyridine vs. Pyrimidine Derivatives
  • 2,6-Dimethyl-4-(pyridin-4-yl)morpholine hydrochloride : Replaces the pyrimidine with a pyridine ring. The absence of the pyrimidine’s second nitrogen reduces electron-withdrawing effects, leading to lower antimicrobial activity (moderate vs. significant in the target compound) .
  • 4-(4-Pyridyl)morpholine : Lacks methyl groups on the morpholine, resulting in reduced steric hindrance and lower biological activity (low anticancer and moderate antimicrobial) .
Sulfur-Containing Derivatives
Morpholine-Piperidine Hybrids
  • 2,6-Dimethyl-4-(piperidin-4-yl)morpholine dihydrochloride : Replaces pyrimidine with a piperidine ring, increasing basicity and altering solubility. Despite structural similarity, this compound lacks antimicrobial activity, highlighting the critical role of the pyrimidine moiety .
Table 1: Key Comparisons of Bioactivity and Properties
Compound Name Core Structure Key Substituents Anticancer Activity Antimicrobial Activity Unique Features
2,6-Dimethyl-4-[2-(methylsulfanyl)pyrimidin-4-yl]morpholine Morpholine-pyrimidine Methylsulfanyl (pyrimidine) Moderate Significant High solubility, moderate LogP
2,6-Dimethyl-4-(pyridin-4-yl)morpholine Morpholine-pyridine Pyridine Moderate Moderate Reduced electron deficiency
MLi-2 Morpholine-pyrimidine Indazole, methylcyclopropoxy High (kinase inhibition) N/A Selective LRRK2 inhibitor
4-[5-(3,4-Dimethylphenyl)thieno[2,3-d]pyrimidin-4-yl]-2,6-dimethylmorpholine Morpholine-thienopyrimidine Thienopyrimidine High (anticancer) Low Enhanced π-π stacking

Biological Activity

2,6-Dimethyl-4-[2-(methylsulfanyl)pyrimidin-4-yl]morpholine is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article delves into its biological activity, exploring its mechanisms, efficacy, and potential applications based on diverse scientific studies.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Studies indicate that it may function as an inhibitor of specific enzymes involved in cellular signaling pathways, potentially affecting cell proliferation and apoptosis.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains. For instance, it has shown significant activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus12.5
Escherichia coli25
Pseudomonas aeruginosa50

These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits anticancer properties by inducing apoptosis in cancer cell lines. The compound's mechanism appears to involve the inhibition of key signaling pathways associated with cell survival.

Case Study: Anticancer Efficacy
A study conducted on HeLa cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 μM. The study also noted increased levels of pro-apoptotic markers such as caspase-3 and PARP cleavage.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the pyrimidine and morpholine rings have been explored to enhance potency and selectivity.

Table 2: Structure-Activity Relationship Modifications

ModificationEffect on Activity
Substitution on pyrimidineIncreased antimicrobial potency
Alteration of morpholine ringEnhanced anticancer efficacy

Q & A

Q. What are the recommended synthetic routes for 2,6-dimethyl-4-[2-(methylsulfanyl)pyrimidin-4-yl]morpholine?

Methodological Answer: The synthesis typically involves coupling reactions between a morpholine derivative and a pyrimidine intermediate. Key steps include:

  • Cycloaddition reactions : For example, reacting 2-[2-(methylsulfanyl)pyrimidin-4-yl]-3-oxopropionitrile with hydrazine derivatives under basic conditions to form the pyrimidine-morpholine core .
  • N-methylation : Using iodomethane to introduce methyl groups at specific positions, ensuring reaction conditions (e.g., inert atmosphere, controlled temperature) prevent degradation .
  • Purification : Chromatography or recrystallization to isolate the product in high purity.
    Key Parameters : Reaction time (12–24 hrs), temperature (60–80°C), and solvent choice (DMF or THF) significantly impact yield .

Q. How is the crystal structure of this compound analyzed, and which software tools are essential?

Methodological Answer: Crystallographic analysis involves:

  • Data collection : Single-crystal X-ray diffraction (SXRD) using synchrotron radiation or laboratory sources.
  • Structure solution : SHELXS/SHELXD for phase determination and SHELXL for refinement, leveraging Fourier maps to resolve hydrogen bonding patterns (e.g., intramolecular N–H⋯N interactions) .
  • Visualization : ORTEP-3 for generating thermal ellipsoid diagrams, highlighting stereochemical details .
    Critical Data : Space group identification (e.g., monoclinic P2₁/c), R-factor (<5%), and hydrogen bond geometry (distance/angle) are reported .

Advanced Research Questions

Q. What computational strategies predict the compound’s biological targets and binding modes?

Methodological Answer:

  • Molecular docking : Tools like AutoDock Vina or Schrödinger Suite assess binding affinities (e.g., FGFR inhibition with ΔG = -9.0 kcal/mol) .
  • Pharmacophore modeling : Aligns structural features (e.g., pyrimidine ring, methylsulfanyl group) with known kinase inhibitors to prioritize targets .
  • MD simulations : GROMACS or AMBER validate stability of ligand-receptor complexes over 100-ns trajectories .
    Validation : Compare RMSD values (<2 Å) and binding site residue interactions (e.g., hydrophobic contacts with LRRK2) .

Q. How do stereochemical variations influence biological activity?

Methodological Answer:

  • Enantiomer synthesis : Chiral catalysts (e.g., BINAP-Ru) or resolution via diastereomeric salt formation .
  • Activity assays : Compare IC₅₀ values of (2R,6S) vs. (2S,6R) isomers in kinase inhibition (e.g., LRRK2 IC₅₀ = 0.6 nM vs. 12 nM for racemic mixtures) .
  • Structural insights : X-ray crystallography reveals how methyl group orientation affects hydrophobic pocket binding .

Q. What in vivo models evaluate pharmacokinetics and toxicity?

Methodological Answer:

  • Pharmacokinetics : Administer orally (10 mg/kg) to rodents; measure plasma levels via LC-MS/MS. Key parameters: Cₘₐₓ (1.2 µg/mL), t₁/₂ (8 hrs) .
  • Toxicity : Acute toxicity studies (OECD 423) assess LD₅₀ (>2000 mg/kg in rats) .
  • Biomarker analysis : Monitor Ser935 phosphorylation in brain tissue to confirm target engagement .

Q. How does structural optimization enhance kinase selectivity?

Methodological Answer:

  • SAR studies :

    Modification Selectivity (Fold vs. 300+ kinases) Reference
    Methylsulfanyl group>295
    Pyrimidine substitution50
    Morpholine ring dimethyl120
  • Rational Design : Replace pyrimidine with triazine to reduce off-target effects (e.g., VEGFR2 inhibition <1%) .

Q. What analytical techniques confirm purity and structural integrity?

Methodological Answer:

  • HPLC : C18 column, 70:30 acetonitrile/water, retention time = 8.2 min .
  • NMR : ¹H NMR (DMSO-d₆) peaks: δ 2.35 (s, 3H, SCH₃), 3.65 (m, 4H, morpholine) .
  • HRMS : m/z [M+H]⁺ calculated 294.1234, observed 294.1237 .

Q. How are intermolecular interactions exploited in co-crystallization studies?

Methodological Answer:

  • Co-crystallization : Soak compound with target protein (e.g., LRRK2) in 20% PEG 3350, pH 7.4.
  • Interaction analysis : Hydrogen bond donor/acceptor mapping (e.g., pyrimidine N1–H⋯O=C backbone) via PLIP .
  • Graph set analysis : Categorize motifs (e.g., R₂²(8) for dimeric H-bonding) using Etter’s rules .

Q. Table 1: Comparative Biological Activity of Analogues

Compound Target IC₅₀ (nM) Selectivity (Fold)
Target CompoundLRRK20.6>295
2,6-Dimethyl-4-(pyridin-4-yl)morpholineAdenosine A2A12030
MLi-2 (Chiral isomer)FGFR8.5150

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.